molecular formula C13H10O3 B3027532 4-Acetyl-1-naphthoic acid CAS No. 131986-05-5

4-Acetyl-1-naphthoic acid

Cat. No.: B3027532
CAS No.: 131986-05-5
M. Wt: 214.22
InChI Key: DOCFRBZXXQJPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-1-naphthoic acid is an organic compound with the molecular formula C₁₃H₁₀O₃. It is a derivative of naphthalene, characterized by the presence of an acetyl group at the fourth position and a carboxylic acid group at the first position on the naphthalene ring. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

4-Acetyl-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

4-Acetyl-1-naphthoic acid, also known as 4-Acetylnaphthalene-1-carboxylic acid or 1-Naphthalenecarboxylic acid, 4-acetyl-, is a key compound in the field of pharmaceuticals, agrochemicals, and veterinary medicinal products . It is used for the preparation of Afoxolaner , an insecticide and acaricide that belongs to the class of isooxazoline compounds . Therefore, the primary targets of this compound are the pests that Afoxolaner is designed to control.

Mode of Action

Afoxolaner acts as an antagonist of insect and acarine gamma-aminobutyric acid (GABA)-gated chloride channels . This disrupts the normal functioning of the nervous system in these organisms, leading to their death .

Biochemical Pathways

The biochemical pathways affected by this compound would be those involved in the synthesis of Afoxolaner and its subsequent action on GABA-gated chloride channels

Pharmacokinetics

As a precursor to Afoxolaner, it is likely that it undergoes metabolic transformations to form Afoxolaner, which then exerts its insecticidal and acaricidal effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a precursor in the synthesis of Afoxolaner . Afoxolaner, in turn, exerts its effects by acting as an antagonist of GABA-gated chloride channels in insects and acarines . This disrupts the normal functioning of the nervous system in these organisms, leading to their death .

Action Environment

The action environment of this compound would be the biological systems in which it is used, such as in the bodies of pests targeted by Afoxolaner . Environmental factors that could influence its action, efficacy, and stability include the physiological conditions within these organisms, such as pH, temperature, and the presence of other biochemicals . .

Safety and Hazards

When handling 4-Acetylnaphthalene-1-carboxylic acid, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-naphthoic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-carboxy-1-naphthoic acid.

    Reduction: 4-(1-hydroxyethyl)-1-naphthoic acid.

    Substitution: Various substituted naphthoic acids depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-2-naphthoic acid
  • 1-Acetyl-2-naphthoic acid
  • 4-Methyl-1-naphthoic acid

Uniqueness

4-Acetyl-1-naphthoic acid is unique due to the specific positioning of the acetyl and carboxylic acid groups on the naphthalene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other naphthoic acid derivatives.

Properties

IUPAC Name

4-acetylnaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-8(14)9-6-7-12(13(15)16)11-5-3-2-4-10(9)11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCFRBZXXQJPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735919
Record name 4-Acetylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131986-05-5
Record name 4-Acetyl-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131986-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylnaphthalene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-1-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-1-naphthoic acid
Reactant of Route 2
Reactant of Route 2
4-Acetyl-1-naphthoic acid
Reactant of Route 3
Reactant of Route 3
4-Acetyl-1-naphthoic acid
Reactant of Route 4
Reactant of Route 4
4-Acetyl-1-naphthoic acid
Reactant of Route 5
Reactant of Route 5
4-Acetyl-1-naphthoic acid
Reactant of Route 6
Reactant of Route 6
4-Acetyl-1-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.